3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide
Description
This compound (CAS 575470-41-6) is a benzothiophene-2-carboxamide derivative with a molecular formula of C21H19Cl2NO3S2 and a molecular weight of 468.417 g/mol . Key structural features include:
Properties
Molecular Formula |
C21H19Cl2NO3S2 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2NO3S2/c1-13-5-6-17-18(9-13)28-20(19(17)23)21(25)24(16-7-8-29(26,27)12-16)11-14-3-2-4-15(22)10-14/h2-6,9-10,16H,7-8,11-12H2,1H3 |
InChI Key |
SZVKIKMMQDVVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chloro-substituted benzyl group and a tetrahydrothiophene moiety, which are significant for its biological activity.
Structure Analysis
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN O4S |
| Molecular Weight | 422.93 g/mol |
| CAS Number | Not available |
| IUPAC Name | 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, benzo[b]thiophenes demonstrate a low Minimum Inhibitory Concentration (MIC) against various bacterial strains.
MIC Values of Related Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-Chloro-N-benzyl derivatives | 16 | Staphylococcus aureus, E. faecalis |
| 2-Hydroxypropan-2-yl derivatives | 64 | S. aureus, C. albicans |
These compounds showed fast bactericidal activity, indicating their potential as antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of thiophene derivatives. The structural features of 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide may contribute to its ability to inhibit cancer cell proliferation.
Case Studies on Anticancer Effects
- Study on Cell Lines : A study evaluated the effects of similar benzothiophene derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the importance of the thiophene ring in mediating these effects.
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, compounds related to this structure have been investigated for additional pharmacological effects:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds featuring benzothiophene derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Potential
Research into related compounds has indicated that they may serve as inhibitors of inflammatory mediators. For example, docking studies have suggested that certain benzothiophene derivatives can inhibit enzymes like 5-lipoxygenase, which plays a crucial role in the inflammatory response. This suggests that the compound could be explored for its potential to treat conditions characterized by excessive inflammation.
Cancer Therapeutics
Benzothiophene derivatives are being investigated for their anticancer properties. The ability of these compounds to interact with specific cellular pathways involved in tumor growth and metastasis makes them candidates for further exploration in cancer therapy. Studies have reported that modifications to the benzothiophene structure can enhance cytotoxicity against cancer cell lines.
Case Studies
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Groups
Key Observations :
Analogs with Trifluoromethyl or Nitro Substituents
Key Observations :
Analogs with Heterocyclic Modifications
Key Observations :
- The benzothiazole analog (CAS N/A) replaces the sulfone group with a nitro-benzothiazole, likely altering target specificity .
- The bis-benzothiophene compound (CAS 548787-61-7) has a higher molecular weight (531.517) and may exhibit enhanced π-π stacking interactions in biological systems .
Research Findings and Implications
- Solubility: The sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs (e.g., CAS 578719-46-7) .
- Metabolic Stability : The nitro group in CAS 438531-46-5 could lead to faster metabolic degradation compared to the chloro and methyl substituents in the target compound .
Preparation Methods
Method A: Palladium-Catalyzed Cyclization
Method B: Mercaptan-Aldehyde Condensation
-
Precursors : 2-Chloro-6-methylbenzaldehyde and ethyl mercaptoglycolate.
-
Conditions : Phase-transfer catalyst (e.g., TBAB) in ethanol/water at 114–140°C.
-
Yield : ~83% for 2-benzo[b]thiophenecarboxylic acid derivatives.
Acid Chloride Formation
The carboxylic acid is converted to the acid chloride for subsequent amide coupling:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Thionyl chloride | Reflux in dichloromethane | 85–90% | |
| Phosphorus pentachloride | Toluene, 0–5°C | 75–80% |
Carboxamide Coupling with Amines
The acid chloride reacts with two amines: 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine .
Stepwise Coupling
-
First Amine (3-Chlorobenzylamine) :
-
Second Amine (1,1-Dioxidotetrahydrothiophen-3-amine) :
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone group is introduced via oxidation:
| Precursor | Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tetrahydrothiophen-3-amine | mCPBA | DCM, 0–20°C, 21 hours | 60–70% | |
| Tetrahydrothiophen-3-amine | Hydrogen peroxide | Acetic acid, 60°C, 6 hours | 55–65% |
Key Challenges and Optimizations
-
Regioselectivity : Ensuring the 6-methyl group occupies the correct position on the benzothiophene ring.
-
Oxidation Control : Avoiding over-oxidation of the tetrahydrothiophene to sulfonic acids.
-
Purification : Recrystallization from toluene or ethyl acetate to remove byproducts.
Alternative Synthetic Routes
One-Pot Method
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimal reaction conditions for preparing this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Key steps include:
- Functional group activation : Use of anhydrides (e.g., succinic or maleic anhydride) under dry CH₂Cl₂ with nitrogen protection .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate intermediates and final products .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydride) and reflux duration to improve efficiency .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Methodological Answer : Use multimodal characterization:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.5 ppm; thiophene sulfone signals at δ 3.1–3.7 ppm) .
- Mass spectrometry : HRMS to validate molecular weight (e.g., expected [M+H]⁺ at m/z 469.4 for C₂₁H₁₉Cl₂N₂O₃S₂) .
- Thermal analysis : DSC to detect melting points (e.g., 213–216°C for analogs) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition or receptor-binding assays:
- Target selection : Focus on kinases or GPCRs due to benzothiophene’s pharmacological relevance .
- Assay design : Use fluorescence polarization for binding affinity (IC₅₀) or microplate-based enzymatic assays (e.g., NADH-coupled detection) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-chlorobenzyl with fluorinated or methylthiophene groups) .
- Biological testing : Compare IC₅₀ values across analogs in dose-response curves (e.g., 10 nM–100 µM range) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, melting points)?
- Methodological Answer :
- Comparative analysis : Replicate synthesis/purification protocols from conflicting studies (e.g., solvent crystallization vs. HPLC) .
- Advanced characterization : Use variable-temperature XRD to assess polymorphism or DSC-TGA for decomposition profiles .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
- In vivo validation : Zebrafish xenograft models to assess tumor growth inhibition (dose: 10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
